molecular formula C16H17ClN4OS B6170007 N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride CAS No. 2639461-22-4

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride

Cat. No. B6170007
CAS RN: 2639461-22-4
M. Wt: 348.9
InChI Key:
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Description

This compound belongs to the class of organic compounds known as naphthalenes . It’s a white to off-white powder. It’s used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds involves reactions like direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile , and reactions with 2-(oxan-2-yl) acetic anhydride in the presence of a catalyst. The heterocyclic moiety was annealed to the central naphthalene ring either by classical ring closure reactions or by modern transition metal-catalyzed coupling reactions .


Molecular Structure Analysis

The molecular weight of similar compounds ranges from 214.31 g/mol to 377.27 g/mol . The InChI key for a similar compound is VPNQJVCCRILZKM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of similar compounds involves reactions like direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile , and reactions with 2-(oxan-2-yl) acetic anhydride in the presence of a catalyst. The heterocyclic moiety was annealed to the central naphthalene ring either by classical ring closure reactions or by modern transition metal-catalyzed coupling reactions .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder. It is slightly soluble in water and can be dissolved in dimethyl sulfoxide (DMSO) or other organic solvents.

Safety and Hazards

The compound has been extensively evaluated for its toxicity and safety in preclinical studies. It has been shown to be well-tolerated and have no significant adverse effects at therapeutic doses in animals.

Future Directions

The compound is used for pharmaceutical testing . In the future, it may be used to develop novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride involves the reaction of 2-naphthylacetonitrile with hydrazine hydrate to form 2-amino-1-(naphthalen-2-yl)ethan-1-ol. This intermediate is then reacted with thiosemicarbazide and acetic anhydride to form 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. The final step involves the reaction of the hydrazide with hydrochloric acid and isopropyl alcohol to form the hydrochloride salt of the target compound.", "Starting Materials": [ "2-naphthylacetonitrile", "hydrazine hydrate", "thiosemicarbazide", "acetic anhydride", "isopropyl alcohol", "hydrochloric acid" ], "Reaction": [ "2-naphthylacetonitrile + hydrazine hydrate → 2-amino-1-(naphthalen-2-yl)ethan-1-ol", "2-amino-1-(naphthalen-2-yl)ethan-1-ol + thiosemicarbazide + acetic anhydride → 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide", "4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide + hydrochloric acid + isopropyl alcohol → N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride" ] }

CAS RN

2639461-22-4

Product Name

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride

Molecular Formula

C16H17ClN4OS

Molecular Weight

348.9

Purity

95

Origin of Product

United States

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